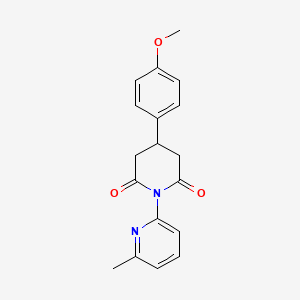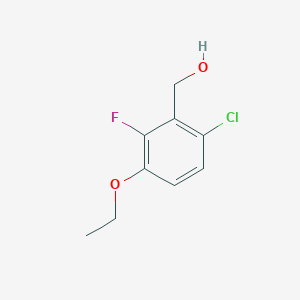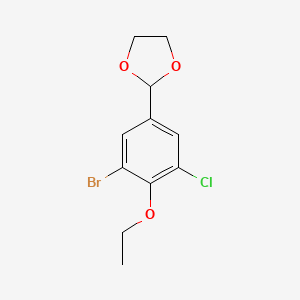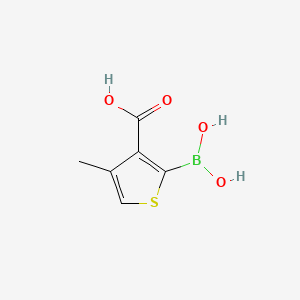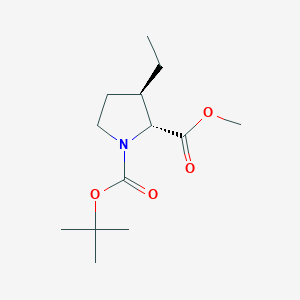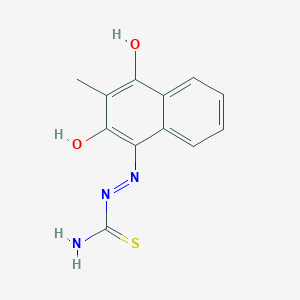
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of hydroxyl groups at the 2 and 4 positions, a methyl group at the 3 position, and an iminothiourea group at the 1 position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea typically involves the reaction of 2,4-dihydroxy-3-methylnaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the iminothiourea group. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iminothiourea group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the iminothiourea moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxy-3-methylnaphthalene: Lacks the iminothiourea group.
1-Naphthylthiourea: Lacks the hydroxyl groups and the methyl group.
2,4-Dihydroxy-1-naphthylthiourea: Lacks the methyl group.
Uniqueness
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea is unique due to the presence of both hydroxyl groups and the iminothiourea moiety, which contribute to its distinct chemical and biological properties. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
29020-78-8 |
|---|---|
Molekularformel |
C12H11N3O2S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
(2,4-dihydroxy-3-methylnaphthalen-1-yl)iminothiourea |
InChI |
InChI=1S/C12H11N3O2S/c1-6-10(16)8-5-3-2-4-7(8)9(11(6)17)14-15-12(13)18/h2-5,16-17H,1H3,(H2,13,18) |
InChI-Schlüssel |
PLRIKICRAGLAOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1O)N=NC(=S)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)




![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
